molecular formula C8H9BrN2O2 B14771602 5-Bromo-2-methoxy-N-methylisonicotinamide

5-Bromo-2-methoxy-N-methylisonicotinamide

Cat. No.: B14771602
M. Wt: 245.07 g/mol
InChI Key: MIJYEOAHEFTNSY-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-N-methylisonicotinamide is an organic compound with the chemical formula C10H11BrN2O2. It is a pale yellow to orange solid with a fixed molecular weight and structure . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Bromo-2-methoxy-N-methylisonicotinamide involves several steps. One common method includes the bromination of 2-methoxyisonicotinamide followed by methylation. The reaction conditions typically involve the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-Bromo-2-methoxy-N-methylisonicotinamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-2-methoxy-N-methylisonicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-N-methylisonicotinamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .

Comparison with Similar Compounds

5-Bromo-2-methoxy-N-methylisonicotinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties .

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

5-bromo-2-methoxy-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C8H9BrN2O2/c1-10-8(12)5-3-7(13-2)11-4-6(5)9/h3-4H,1-2H3,(H,10,12)

InChI Key

MIJYEOAHEFTNSY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=NC=C1Br)OC

Origin of Product

United States

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